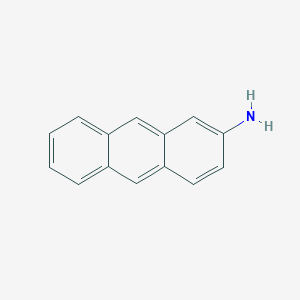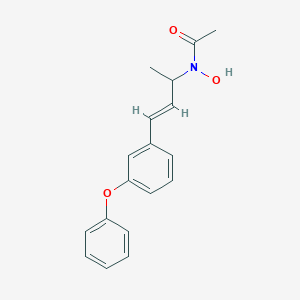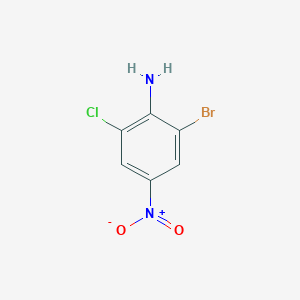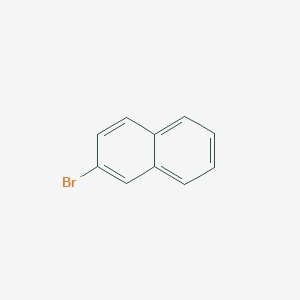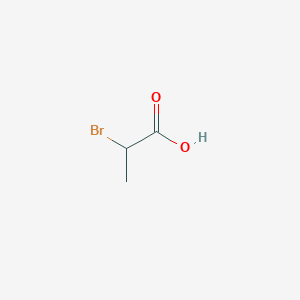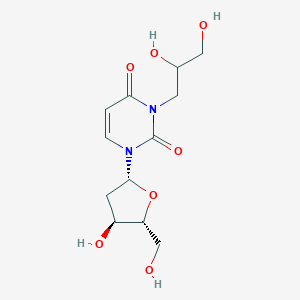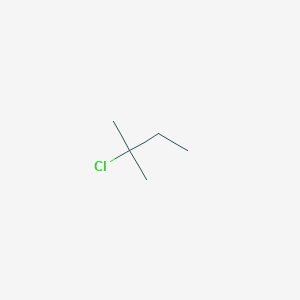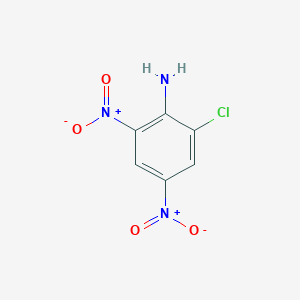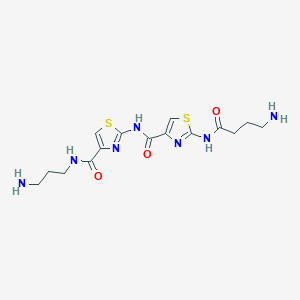
Thia-net
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thia-net is a compound that has been synthesized for its potential use in scientific research. It is a heterocyclic compound that contains a sulfur atom in its ring structure. Thia-net has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of Thia-net is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in various cellular processes. Thia-net has been found to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and it has also been found to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Effets Biochimiques Et Physiologiques
Thia-net has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, and it has been suggested that it could be used as a potential treatment for oxidative stress-related diseases. Thia-net has also been found to have anti-inflammatory properties, and it has been suggested that it could be used as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Thia-net has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have low toxicity. Thia-net has also been found to be stable under various conditions, which makes it suitable for use in various experiments. However, Thia-net also has some limitations. It has poor solubility in water, which can make it difficult to use in aqueous experiments. Thia-net also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of Thia-net. One direction is to study its potential use as a treatment for bacterial and fungal infections. Another direction is to study its potential use as a chemotherapeutic agent for cancer treatment. Further studies are also needed to fully understand the mechanism of action of Thia-net and its biochemical and physiological effects. Additionally, there is a need to develop more efficient methods of synthesis for Thia-net and to improve its solubility in water.
Méthodes De Synthèse
Thia-net can be synthesized using various methods. One of the most common methods is the reaction of 2-chloro-1,3-thiazole with sodium ethoxide in ethanol. This reaction results in the formation of Thia-net with a yield of around 70%. Other methods of synthesis include the reaction of 2-aminothiazole with carbon disulfide and the reaction of 2-mercaptothiazole with ethylene oxide.
Applications De Recherche Scientifique
Thia-net has been used in various scientific research applications. It has been found to have antibacterial and antifungal properties, and it has been used as a potential drug candidate for the treatment of bacterial and fungal infections. Thia-net has also been studied for its potential use in cancer treatment. It has been found to have cytotoxic effects on cancer cells, and it has been suggested that it could be used as a chemotherapeutic agent.
Propriétés
Numéro CAS |
127942-31-8 |
|---|---|
Nom du produit |
Thia-net |
Formule moléculaire |
C15H21N7O3S2 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
2-(4-aminobutanoylamino)-N-[4-(3-aminopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H21N7O3S2/c16-4-1-3-11(23)21-14-20-10(8-26-14)13(25)22-15-19-9(7-27-15)12(24)18-6-2-5-17/h7-8H,1-6,16-17H2,(H,18,24)(H,19,22,25)(H,20,21,23) |
Clé InChI |
NOPYGMHKXXIDPJ-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)NC(=O)CCCN)C(=O)NC2=NC(=CS2)C(=O)NCCCN |
SMILES canonique |
C1=C(N=C(S1)NC(=O)CCCN)C(=O)NC2=NC(=CS2)C(=O)NCCCN |
Autres numéros CAS |
127942-31-8 |
Synonymes |
Thia-Net |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



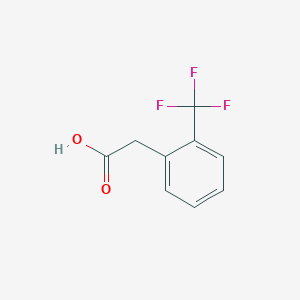
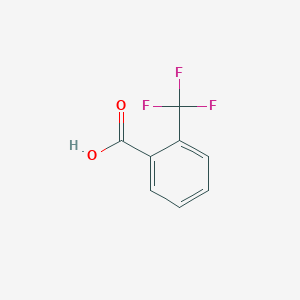
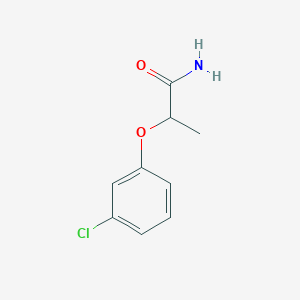
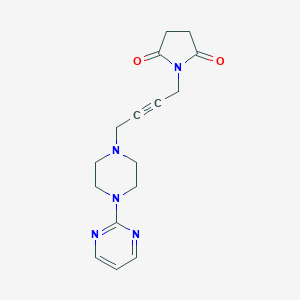
![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)
